Comparative Antitumor Activity: 2-(4-Aminophenyl)thiazole Core vs. Benzothiazole and Oxazole Analogs
The 2-(4-aminophenyl)thiazole core demonstrates measurable antiproliferative activity in cancer cell lines, though direct data for 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is limited. Class-level evidence from structurally related 2-(4-aminophenyl)benzothiazoles shows IC50 values of 3.5–4 µM against glioma cells [1], while 2-(4-aminophenyl)benzothiazole analogs exhibit GI50 values of 0.55–1.2 µM across multiple cancer cell lines [2]. In contrast, 2-amino-4-phenylthiazole derivatives show higher IC50 values (59–80 µg/mL) against MCF-7 cells [3], suggesting that the 4-aminophenyl substitution pattern contributes to enhanced potency compared to simpler aminothiazoles.
| Evidence Dimension | Antiproliferative potency (IC50/GI50) |
|---|---|
| Target Compound Data | Not directly reported; inferred class activity from 2-(4-aminophenyl)thiazole/benzothiazole derivatives |
| Comparator Or Baseline | 2-(4-Aminophenyl)benzothiazole: IC50 3.5–4 µM (U251/C6 glioma); GI50 0.55–1.2 µM (multiple cancer lines); 2-Amino-4-phenylthiazole: IC50 59–80 µg/mL (MCF-7) |
| Quantified Difference | Benzothiazole analogs: 10–100× more potent than simple 2-amino-4-phenylthiazoles |
| Conditions | MTT assay; human U251, rat C6 glioma cells; MCF-7 breast cancer cells |
Why This Matters
The 4-aminophenyl substitution on the thiazole core is associated with enhanced antitumor potency compared to unsubstituted or 2-amino analogs, indicating that 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole may serve as a privileged scaffold for anticancer lead optimization.
- [1] PMC. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopic glioma C6 rat model. PubMed Central, 2017. View Source
- [2] Design, Synthesis, and Biological Evaluation of 2-(4-Aminophenyl)benzothiazole Analogues as Antiproliferative Agents. J Med Chem, 2009. View Source
- [3] Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. Cumhuriyet University, 2025. View Source
